molecular formula C29H24N2O4 B14044664 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid

Cat. No.: B14044664
M. Wt: 464.5 g/mol
InChI Key: LYOLIFJQWDNJIC-MHZLTWQESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The phenylpyridine moiety is then introduced through a series of coupling reactions. The final product is obtained after deprotection and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis equipment and large-scale reactors to handle the multi-step synthesis process efficiently. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to bind to specific proteins makes it useful in elucidating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid can be compared with other amino acid derivatives that contain similar protecting groups and aromatic moieties.
  • Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-phenylpyridin-3-yl)propanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-phenylpyridin-3-yl)propanoic acid share structural similarities but differ in the position of the phenyl group on the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for unique interactions with molecular targets. This makes it a valuable compound for various scientific research applications, as it can provide insights that other similar compounds may not.

Properties

Molecular Formula

C29H24N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-phenylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C29H24N2O4/c32-28(33)27(16-19-14-15-26(30-17-19)20-8-2-1-3-9-20)31-29(34)35-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-15,17,25,27H,16,18H2,(H,31,34)(H,32,33)/t27-/m0/s1

InChI Key

LYOLIFJQWDNJIC-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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